(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride
Description
Overview of (2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride
This compound is an organofluorine compound featuring a pyridine ring system substituted with both a difluoromethyl group at the 2-position and a methanamine group at the 4-position. The compound exists as a hydrochloride salt with the Chemical Abstracts Service registry number 1428532-89-1, and possesses the molecular formula C₇H₉ClF₂N₂ with a corresponding molecular weight of 194.61 grams per mole. The structural architecture of this compound places it within the broader class of fluorinated heterocycles, which have become increasingly important in pharmaceutical chemistry due to their unique physicochemical properties.
The compound's structure can be represented by the International Union of Pure and Applied Chemistry name [2-(difluoromethyl)pyridin-4-yl]methanamine hydrochloride, reflecting its systematic nomenclature. The presence of the difluoromethyl group (CHF₂) at the 2-position of the pyridine ring, combined with the primary amine functionality (-CH₂NH₂) at the 4-position, creates a molecule with distinct electronic and steric characteristics that influence its chemical reactivity and biological activity. The hydrochloride salt formation enhances the compound's stability and solubility properties, making it more suitable for various synthetic applications and potential pharmaceutical formulations.
The compound exhibits specific physical properties that are characteristic of fluorinated pyridine derivatives. Storage recommendations typically include maintenance in a dark environment under inert atmosphere conditions at temperatures between 2-8°C, indicating the compound's sensitivity to light and atmospheric conditions. The molecular structure incorporates both electron-withdrawing fluorine atoms and a basic amine functionality, creating an amphiphilic character that influences its interaction with biological systems and synthetic reagents.
Historical Context and Discovery
The development of this compound emerged from the broader research efforts focused on creating fluorinated pyridine derivatives for pharmaceutical applications. The compound's synthesis and characterization were particularly driven by the need for key intermediates in the preparation of protein kinase inhibitors, specifically those targeting phosphoinositide 3-kinase and mechanistic target of rapamycin pathways. These therapeutic targets became increasingly important in cancer research due to their frequent overactivation in various malignancies through mutated surface receptors, oncogenes, and loss of tumor suppressor functions.
The synthetic methodology for accessing this compound was developed as part of comprehensive studies aimed at creating scalable and economical routes to 4-(difluoromethyl)pyridin-2-amine derivatives. Research published in 2019 demonstrated a novel five-step, two-pot procedure that provided practical access to related difluoromethylated pyridine compounds, establishing the foundation for the synthesis of this compound. The development process emphasized the avoidance of potentially dangerous techniques and hazardous reagents, leading to more practical synthetic approaches suitable for large-scale production.
The compound's emergence was also influenced by advances in fluoroalkylation chemistry, particularly methods for introducing difluoromethyl groups into pyridine systems. Recent research has focused on developing regioselective approaches for difluoromethylation, with particular attention to achieving site-selective functionalization at specific positions of the pyridine ring. These methodological advances have enabled more efficient access to compounds like this compound while maintaining high levels of regioselectivity and yield.
Relevance in Contemporary Chemical Research
Contemporary chemical research has positioned this compound as a significant building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules. The compound serves as a crucial intermediate in the synthesis of clinical candidates targeting phosphoinositide 3-kinase and mechanistic target of rapamycin kinase, which are key regulators of metabolism, cell growth, and survival. In cancer research, these pathways are frequently overactivated, making compounds derived from this intermediate potentially valuable for therapeutic development.
The relevance of this compound extends to its role in advancing synthetic methodologies for fluoroalkylation reactions. Recent studies have demonstrated the importance of difluoromethyl groups in determining the properties of bioactive molecules, making them particularly interesting for drug research applications. The difluoromethyl group, consisting of carbon, two fluorine atoms, and a hydrogen atom, can significantly influence the pharmacological properties of drug candidates when strategically incorporated into molecular frameworks. Research has shown that the position of the difluoromethyl group within molecules plays a vital role in determining their efficacy, highlighting the importance of compounds like this compound as synthetic intermediates.
Current research applications include investigations into the effects of difluoromethyl substitutions on biological activity and pharmacokinetics. The compound's utility in medicinal chemistry studies stems from its unique structural features, including the presence of both a pyridine ring and a methanamine group, which suggest potential for diverse biological interactions. Additionally, the compound finds application in organic synthesis as a versatile building block for creating more complex molecular architectures, particularly in the context of heterocyclic chemistry and fluorine-containing drug candidates.
Scope and Objectives of the Review
This comprehensive review aims to provide a thorough analysis of this compound, focusing on its chemical properties, structural characteristics, and contemporary research applications. The primary objective is to consolidate current knowledge regarding this important fluorinated pyridine derivative while highlighting its significance in modern pharmaceutical chemistry and synthetic methodology development. The review encompasses detailed examination of the compound's molecular structure, physical properties, and chemical behavior, providing researchers with essential information for understanding its potential applications and limitations.
The scope of this review includes comprehensive coverage of the compound's role as a synthetic intermediate, particularly in the context of kinase inhibitor development and fluoroalkylation chemistry. Special attention is given to recent advances in synthetic methodologies that enable efficient access to this compound and related derivatives, including regioselective difluoromethylation techniques and scalable synthetic routes. The review also addresses the compound's relevance in contemporary medicinal chemistry research, examining how its unique structural features contribute to its utility in drug discovery and development processes.
| Review Component | Coverage Area | Key Focus |
|---|---|---|
| Chemical Structure | Molecular architecture and properties | Difluoromethyl and methanamine functionalities |
| Synthetic Applications | Role as building block and intermediate | Kinase inhibitor synthesis |
| Research Methodologies | Current synthetic approaches | Regioselective functionalization |
| Contemporary Relevance | Modern pharmaceutical applications | Drug discovery and development |
The review objectives also include providing researchers with practical information regarding the compound's handling, storage, and synthetic utility. By consolidating information from diverse research sources, this review serves as a comprehensive resource for chemists working with fluorinated heterocycles and those involved in pharmaceutical intermediate synthesis. The analysis emphasizes the compound's unique position within the broader context of organofluorine chemistry and its potential for future applications in drug discovery and materials science.
Properties
IUPAC Name |
[2-(difluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-7(9)6-3-5(4-10)1-2-11-6;/h1-3,7H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRLXHWZWXRXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Description
Patents EP1358179B1 and US7208603B2 describe a novel method involving reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives:
- A cyanohydrin intermediate (formula III) is reacted with a pyridin-2-yl-methylamine (formula IV) in the presence of a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
- The reaction medium is made reductive by adding sodium cyanoborohydride (NaBH3CN) as the reducing agent.
- Iron(II) sulfate (FeSO4·7H2O) or other metal salts are added to scavenge cyanide ions, improving safety and yield.
- The reaction is typically conducted at room temperature in alcoholic solvents such as methanol.
- Post-reaction workup involves extraction, washing, decolorization with silica and animal charcoal, and concentration to isolate the amine product.
Key Features
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyanohydrin + pyridin-2-yl-methylamine | Formation of imine intermediate | Use of DABCO as base |
| 2 | Sodium cyanoborohydride | Reductive amination | Room temperature, mild conditions |
| 3 | FeSO4·7H2O (metal salt) | Cyanide scavenger | Enhances safety and purity |
| 4 | Workup with dichloromethane, silica, charcoal | Purification | Removal of impurities |
This method provides a practical and selective route to the aminomethylpyridine core with difluoromethyl substitution, suitable for scale-up.
Multi-Step Synthesis Starting from 2,2-Difluoroacetic Anhydride
Research Findings
A 2019 publication in Organic Process Research & Development outlines a scalable and economical five-step, two-pot synthesis of 4-(difluoromethyl)pyridin-2-amine, a close analog to the target compound:
- Starting from commercially available 2,2-difluoroacetic anhydride, an intermediate (E)-4-ethoxy-1,1-difluorobut-3-en-2-one is prepared.
- Subsequent transformations lead to 4-(difluoromethyl)pyridin-2-amine through controlled reaction conditions avoiding harsh fluorinating agents.
- The final amine is converted to its hydrochloride salt by treatment with aqueous HCl at 20–25 °C.
- The process is designed to be practical, avoiding sealed vessels and toxic reagents.
Reaction Highlights
| Step | Intermediate / Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2,2-Difluoroacetic anhydride + ethyl vinyl ether | Formation of difluorobutenone | 78 | Validated on 90 g scale |
| 2 | Hydroxy-pent-4-enenitrile intermediate | Methoxylamine hydrochloride, 50 °C, 7 h | - | Formation of oxime intermediate |
| 3 | Treatment with HBr in acetic acid | 90 °C, 15 h | - | Cyclization and rearrangement |
| 4 | Zinc reduction | Room temperature, 3 h | - | Reduction to amine |
| 5 | Acidification with HCl | 20–25 °C | 53 | Formation of hydrochloride salt |
This method emphasizes cost-effectiveness and scalability for clinical development quantities.
Patent-Based Process Using Benzophenone Glycine Imine Derivatives
Process Description
Patent EP1422220A1 describes a three-step process:
- Step A: Formation of benzophenone glycine imine alkyl ester using benzophenone, glycine ethyl ester hydrochloride, and a trialkylamine base (preferably N,N-diisopropyl N-ethylamine) in toluene at reflux.
- Step B: Coupling of benzophenone glycine imine derivative with a pyridine derivative bearing a leaving group (preferably chlorine) in the presence of a dry inorganic base (K2CO3 or NaH), phase transfer catalyst (e.g., NEt4Br), and aprotic polar solvent (propionitrile).
- Step C: Hydrochloride salt formation by treatment with HCl at 20–25 °C.
Reaction Conditions and Notes
| Step | Reagents / Conditions | Purpose | Notes |
|---|---|---|---|
| A | Benzophenone + glycine ethyl ester hydrochloride + trialkylamine base in toluene, 110–115 °C | Formation of benzophenone glycine imine ester | Water removed via Dean-Stark apparatus |
| B | Benzophenone glycine imine + pyridine chloride derivative + K2CO3 + NEt4Br in propionitrile | Coupling reaction | Dry conditions required |
| C | Treatment with HCl (1–5 equiv) at 20–25 °C | Hydrochloride salt formation | Mild temperature to avoid degradation |
This method offers a well-documented, industrially relevant approach with options for recovery and recycling of reagents.
Summary Table of Preparation Methods
| Method | Key Reagents / Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination of cyanohydrins | Cyanohydrin, pyridin-2-yl-methylamine, NaBH3CN, FeSO4, DABCO | Room temp, methanol solvent | Mild conditions, selective, scalable | Requires cyanohydrin intermediate |
| Multi-step from difluoroacetic anhydride | 2,2-Difluoroacetic anhydride, ethyl vinyl ether, HBr, Zn, HCl | 50–90 °C, multi-step | Economical, scalable, avoids harsh fluorination | Multi-step, moderate yields |
| Benzophenone glycine imine coupling | Benzophenone, glycine ethyl ester, trialkylamine base, K2CO3, NEt4Br, HCl | 110 °C reflux, 20–25 °C salt formation | Industrially robust, reagent recycling | Requires dry aprotic solvents, multiple steps |
Chemical Reactions Analysis
Types of Reactions
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyridine derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes, making the compound valuable for studying enzyme inhibition, receptor activation, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Comparisons
Trifluoromethyl Analogs
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine Hydrochloride (CAS: 1159813-38-3) Molecular Formula: C₇H₉ClF₃N₂ Molecular Weight: 210.61 g/mol Key Difference: Replacement of the difluoromethyl (-CF₂H) group with a trifluoromethyl (-CF₃) group. Similarity Score: 0.90 (structural similarity) .
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine Dihydrochloride (CAS: 916211-41-1) Molecular Formula: C₇H₁₀Cl₂F₃N₂ Molecular Weight: 247.07 g/mol Key Difference: Presence of two hydrochloride salts instead of one.
Non-Hydrochloride Analogs
- (2-(Trifluoromethyl)pyridin-4-yl)methanamine (CAS: 916304-20-6)
Heterocyclic Ring Variants
- (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine Hydrochloride (CAS: 1427195-20-7)
Physicochemical and Functional Comparisons
Table 1: Key Physicochemical Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Fluorine Substituent | Salt Form |
|---|---|---|---|---|
| (2-(Difluoromethyl)pyridin-4-yl)methanamine HCl | 1428532-89-1 | 194.61 | -CF₂H | Hydrochloride |
| (2-(Trifluoromethyl)pyridin-4-yl)methanamine HCl | 1159813-38-3 | 210.61 | -CF₃ | Hydrochloride |
| (2-(Difluoromethoxy)pyridin-4-yl)methanamine HCl | 943843-27-4 | 194.61 | -OCF₂H | Hydrochloride |
| (4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine HCl | 1427195-20-7 | 205.66 | -CF(CH₃)₂ | Hydrochloride |
- Fluorine Effects: -CF₂H vs. -CF₂H vs.
Salt Form : Hydrochloride salts generally improve aqueous solubility but may complicate synthesis or purification .
Biological Activity
(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a difluoromethyl group and an amine functionality. This unique configuration contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules, which can lead to modulation of various cellular pathways.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that derivatives of pyridine compounds can induce cell death in cancer cells through mechanisms such as apoptosis and necrosis. The difluoromethyl substitution may enhance the potency against certain cancer cell lines.
- Enzyme Inhibition : Studies have shown that similar pyridine derivatives can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
- Neuroprotective Effects : Some findings suggest that compounds with similar structures may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the substituents on the pyridine ring significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups like difluoromethyl enhances lipophilicity and bioavailability, which are critical for effective drug action.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Difluoromethyl | Increased cytotoxicity | |
| Trifluoromethyl | Altered enzyme inhibition | |
| Alkyl groups | Variable effects on growth |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A series of pyridine derivatives were evaluated for their anticancer properties, revealing that those with difluoromethyl substitutions exhibited enhanced activity against glioblastoma cells, with IC50 values significantly lower than those without such modifications .
- Study 2 : Research on enzyme inhibition demonstrated that difluoromethylated pyridines could effectively inhibit specific metabolic enzymes, suggesting potential applications in treating metabolic disorders .
Q & A
Q. Why is the hydrochloride salt preferred over other counterions in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
